![molecular formula C16H14ClN3OS B6075749 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6075749.png)
6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole, also known as CPI or CPITZ, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including cancer therapy, inflammation, and infectious diseases.
Mechanism of Action
6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole exerts its pharmacological effects by binding to the ATP-binding site of the serine/threonine-protein kinase, AKT1. This binding inhibits the activity of AKT1, leading to the inhibition of downstream signaling pathways that are essential for cell survival and proliferation. 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole has also been found to inhibit the activity of other kinases, such as PDK1 and mTOR, which are involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In inflammatory cells, 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to the reduction of inflammation. 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole has also been found to have anti-bacterial properties, inhibiting the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole has several advantages for use in lab experiments, including its high potency and selectivity for AKT1 inhibition. The compound has also been shown to have a low toxicity profile, making it suitable for further preclinical and clinical development. However, 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole has some limitations, such as its poor solubility in water, which can affect its bioavailability and pharmacokinetics. The compound also requires further optimization to improve its pharmacological properties, such as its half-life and metabolic stability.
Future Directions
There are several future directions for the development of 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole, including the optimization of its pharmacological properties, such as its solubility and metabolic stability. Further preclinical and clinical studies are also needed to evaluate the safety and efficacy of 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole for its potential therapeutic applications. Additionally, the identification of novel targets for 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole and the development of combination therapies could enhance its pharmacological effects and reduce the risk of drug resistance.
Synthesis Methods
The synthesis of 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole involves the reaction of 3-chloroaniline with ethyl 2-cyano-3-(1-pyrrolidinyl)acrylate to form the intermediate compound, which is then cyclized with sulfur and carbon disulfide in the presence of a base to yield 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further scientific research applications.
Scientific Research Applications
6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been extensively studied for its potential therapeutic applications in various diseases. In cancer therapy, 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of infectious diseases. 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole has also been studied for its potential application in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-12-5-3-4-11(8-12)13-9-20-14(10-22-16(20)18-13)15(21)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMZVNFAAYXALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.